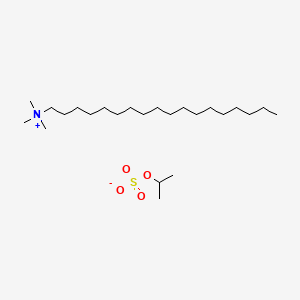
Propyl 3-(methylthio)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 3-(methylthio)propionate can be synthesized through esterification reactions. One common method involves the reaction of 3-(methylthio)propionic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Propyl 3-(methylthio)propionate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Propyl 3-(methylthio)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propyl 3-(methylthio)propionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the flavor and fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of propyl 3-(methylthio)propionate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may exert biological effects. The sulfur atom in the compound can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(methylthio)propionate: Similar structure but with a methyl group instead of a propyl group.
Ethyl 3-(methylthio)propionate: Similar structure but with an ethyl group instead of a propyl group.
3-(Methylthio)propyl isothiocyanate: Contains an isothiocyanate group instead of an ester group.
Uniqueness
Propyl 3-(methylthio)propionate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its pleasant odor makes it particularly valuable in the flavor and fragrance industry, distinguishing it from other similar compounds .
Properties
CAS No. |
690210-31-2 |
|---|---|
Molecular Formula |
C7H14O2S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
propyl 3-methylsulfanylpropanoate |
InChI |
InChI=1S/C7H14O2S/c1-3-5-9-7(8)4-6-10-2/h3-6H2,1-2H3 |
InChI Key |
UTOMWOGUUQOAAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3-Dihydro-1H-benz[e]indene](/img/structure/B13760759.png)










